molecular formula C25H39NaO7 B562345 6'-Hydroxymethyl Simvastatin Acid Sodium Salt CAS No. 134452-13-4

6'-Hydroxymethyl Simvastatin Acid Sodium Salt

Cat. No. B562345
CAS RN: 134452-13-4
M. Wt: 474.57
InChI Key: RXAZZPBMZAGLFJ-KYBYJIBGSA-M
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Description

6’-Hydroxymethyl Simvastatin Acid Sodium Salt is a metabolite of Simvastatin . It has a molecular weight of 474.56 and a molecular formula of C25H39NaO7 . It appears as a light brown solid .


Synthesis Analysis

Simvastatin is a semisynthetic derivative of the fungal polyketide lovastatin . A one-step, whole-cell biocatalytic process has been developed for the synthesis of simvastatin from monacolin J . This process achieved >99% conversion of monacolin J to simvastatin without the use of any chemical protection steps .


Molecular Structure Analysis

The molecular structure of 6’-Hydroxymethyl Simvastatin Acid Sodium Salt is represented by the molecular formula C25H39NaO7 . The molecular weight of this compound is 474.56 .


Chemical Reactions Analysis

The major active metabolites of simvastatin present in human plasma are simvastatin acid and its 6’-hydroxy, 6’-hydroxymethyl, and 6’-exomethylene derivatives . The peak plasma concentrations of both active and total inhibitors were attained within 1.3 to 2.4 hours post-dose .


Physical And Chemical Properties Analysis

6’-Hydroxymethyl Simvastatin Acid Sodium Salt is soluble in methanol . It is stored in a desiccated state at -20° C . The sodium content of this compound is 4.7% .

Mechanism of Action

Simvastatin is an HMG-CoA reductase inhibitor used to lower lipid levels and reduce the risk of cardiovascular events . It inhibits the endogenous production of cholesterol in the liver . The major active metabolites of simvastatin are β-hydroxyacid metabolite and its 6’-hydroxy, 6’-hydroxymethyl, and 6’-exomethylene derivatives .

Safety and Hazards

The safety data sheet for simvastatin indicates that it is suspected of damaging fertility or the unborn child . Precautionary measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, wearing protective gloves/protective clothing/eye protection/face protection, and getting medical advice/attention if exposed or concerned .

Future Directions

The discovery of the interaction between simvastatin and connexin 30.2/31.3 raises key questions about the functional significance of GJC3 transcripts in the vasculature and other tissues, and this connexin’s role in therapeutic and adverse effects of statins in a range of disease states . Further investigation of this interaction is important .

properties

IUPAC Name

sodium;(3R,5R)-7-[(1S,2S,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-6-(hydroxymethyl)-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40O7.Na/c1-5-25(3,4)24(31)32-21-11-16(14-26)10-17-7-6-15(2)20(23(17)21)9-8-18(27)12-19(28)13-22(29)30;/h6-7,10,15-16,18-21,23,26-28H,5,8-9,11-14H2,1-4H3,(H,29,30);/q;+1/p-1/t15-,16?,18+,19+,20-,21-,23-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXAZZPBMZAGLFJ-KYBYJIBGSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)CO.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)C(=O)O[C@H]1CC(C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)CO.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H39NaO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30662019
Record name Sodium (3R,5R)-7-[(1S,2S,8S,8aR)-8-[(2,2-dimethylbutanoyl)oxy]-6-(hydroxymethyl)-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6'-Hydroxymethyl Simvastatin Acid Sodium Salt

CAS RN

134452-13-4
Record name Sodium (3R,5R)-7-[(1S,2S,8S,8aR)-8-[(2,2-dimethylbutanoyl)oxy]-6-(hydroxymethyl)-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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